N~1~-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound with a molecular formula of C10H14N6OS3 . This compound features a thiadiazole ring and a triazole ring, both of which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N1-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the formation of the thiadiazole and triazole rings. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of these rings. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N~1~-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s activity and solubility.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N~1~-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It can be used to study the effects of thiadiazole and triazole rings on biological systems.
Industry: It can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of N1-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole and triazole rings can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
N~1~-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:
- N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- 2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide
These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of N1-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of thiadiazole and triazole rings, which can confer unique biological properties .
Properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS3/c1-3-4-5-19-11-16-14-9(21-11)13-8(18)6-20-10-15-12-7-17(10)2/h7H,3-6H2,1-2H3,(H,13,14,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJTWFYWVWUBCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)CSC2=NN=CN2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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